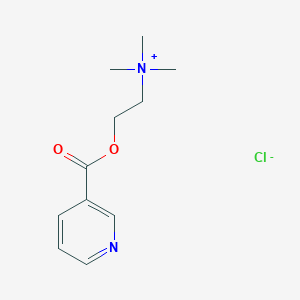

Choline, chloride, nicotinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Choline, chloride, nicotinate is a compound that combines choline, chloride, and nicotinate. Choline is an essential nutrient involved in various physiological processes, including neurotransmitter synthesis, cell membrane structure, and lipid metabolism . Chloride is an anion that plays a crucial role in maintaining fluid balance and electrical neutrality in the body .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Choline chloride can be synthesized by methylation of dimethylethanolamine with methyl chloride . Industrially, it is produced by the reaction of ethylene oxide, hydrogen chloride, and trimethylamine . Choline nicotinate can be prepared by esterification of choline with nicotinic acid under acidic conditions .

Industrial Production Methods: Choline chloride is mass-produced with an estimated world production of 160,000 tons in 1999 . The production involves the reaction of ethylene oxide, hydrogen chloride, and trimethylamine . Choline nicotinate is produced by esterification of choline with nicotinic acid, which is then purified and crystallized .

Analyse Des Réactions Chimiques

Types of Reactions: Choline chloride undergoes various chemical reactions, including oxidation, reduction, and substitution . It can be oxidized to betaine or trimethylglycine . Choline nicotinate can undergo esterification and hydrolysis reactions .

Common Reagents and Conditions: Common reagents for the synthesis of choline chloride include ethylene oxide, hydrogen chloride, and trimethylamine . For choline nicotinate, nicotinic acid and acidic conditions are used .

Major Products Formed: The major products formed from the reactions of choline chloride include betaine and trimethylglycine . Choline nicotinate forms nicotinic acid and choline upon hydrolysis .

Applications De Recherche Scientifique

Choline, chloride, nicotinate has various scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of other compounds . In biology, it is studied for its role in neurotransmitter synthesis and cell membrane structure . In medicine, it is used as a dietary supplement to prevent choline deficiency and as a treatment for certain medical conditions . In industry, it is used as an additive in animal feed to promote growth .

Mécanisme D'action

Choline exerts its effects by serving as a precursor to acetylcholine, a neurotransmitter essential for nerve conduction . It also plays a role in lipid metabolism and cell membrane structure . Nicotinate, as a precursor to NAD and NADP, is involved in energy metabolism and cellular respiration . The combination of choline, chloride, and nicotinate provides a synergistic effect, enhancing the overall physiological benefits .

Comparaison Avec Des Composés Similaires

Choline, chloride, nicotinate can be compared with other similar compounds such as choline bitartrate, choline citrate, and phosphatidylcholine . Choline bitartrate and choline citrate are also used as dietary supplements to provide choline, but they differ in their counterions and solubility . Phosphatidylcholine is a phospholipid that incorporates choline into its structure and is essential for cell membrane integrity . This compound is unique in its combination of choline and nicotinate, providing both choline and niacin benefits .

Propriétés

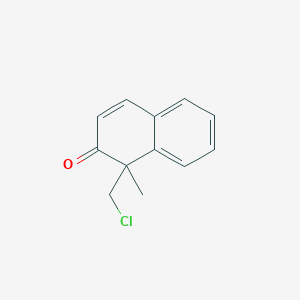

Numéro CAS |

5099-51-4 |

|---|---|

Formule moléculaire |

C11H17ClN2O2 |

Poids moléculaire |

244.72 g/mol |

Nom IUPAC |

trimethyl-[2-(pyridine-3-carbonyloxy)ethyl]azanium;chloride |

InChI |

InChI=1S/C11H17N2O2.ClH/c1-13(2,3)7-8-15-11(14)10-5-4-6-12-9-10;/h4-6,9H,7-8H2,1-3H3;1H/q+1;/p-1 |

Clé InChI |

ROUGXYODCZOUET-UHFFFAOYSA-M |

SMILES canonique |

C[N+](C)(C)CCOC(=O)C1=CN=CC=C1.[Cl-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one](/img/structure/B14742220.png)

![(1E)-1-[(2,5-dimethoxyphenyl)methylene]indene](/img/structure/B14742234.png)

![[(1,3-Benzodioxol-5-ylmethyl)(nitroso)amino]acetonitrile](/img/structure/B14742236.png)

![(E)-N-(4-Bromophenyl)-1-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14742247.png)

![Ethyl 3-[(3-ethoxy-3-oxopropyl)sulfonylmethylsulfonyl]propanoate](/img/structure/B14742261.png)